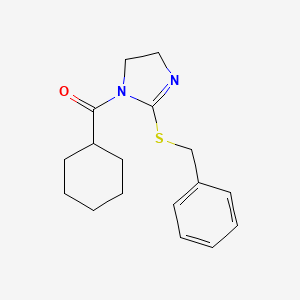

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone

Description

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone is a substituted imidazole derivative featuring a benzylthio group at the 2-position of the dihydroimidazole ring and a cyclohexylmethanone moiety at the 1-position. Its structure combines a sulfur-containing substituent (benzylthio) with a lipophilic cyclohexyl group, which may influence its physicochemical properties and biological activity.

Key structural features:

- Dihydroimidazole core: A five-membered ring with two adjacent nitrogen atoms and a partially saturated backbone.

- Cyclohexylmethanone: Introduces steric bulk and modulates solubility.

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEIYNXJHVEPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of benzylthiol with an imidazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The cyclohexyl group is often introduced through a subsequent alkylation step, using cyclohexyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its imidazole ring can mimic the structure of histidine, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzylthio group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous imidazole derivatives reported in recent literature.

Structural Analogues and Substituent Effects

Key Observations :

Substituent Impact on Yield: Bulky substituents (e.g., 4-methylpiperidine in 2d) correlate with higher synthetic yields (75%) compared to smaller groups like morpholine (40%) . This suggests that steric and electronic factors at the methanone position significantly influence reaction efficiency.

Sulfur-Containing Derivatives : The benzylthio group in the target compound is analogous to the 3-fluorobenzylthio group in , both of which may enhance binding to biological targets through sulfur-mediated interactions.

Cyclohexyl vs. Aromatic Methanones: The cyclohexyl group in the target compound contrasts with aromatic methanones (e.g., 3,4,5-trimethoxyphenyl in ).

Table 2: Hypothetical Physicochemical Properties (Calculated)

Notes:

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone is a member of the imidazole derivatives family, characterized by its unique structural features that include a benzylthio group and a cyclohexyl moiety. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.

Structural Features

The structural formula of the compound can be represented as follows:

This compound contains an imidazole ring, which is known for its significant role in various biological processes and interactions. The presence of the benzylthio group enhances its reactivity and potential biological activity.

Synthesis

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. A common route may include:

- Formation of the imidazole ring through condensation reactions.

- Introduction of the benzylthio group via nucleophilic substitution.

- Attachment of the cyclohexyl group through alkylation reactions.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

| Compound | Activity | Target Pathogen |

|---|---|---|

| Compound A | Antibacterial | E. coli |

| Compound B | Antifungal | C. albicans |

| Compound C | Antiviral | Influenza virus |

Antitumor Activity

Imidazole derivatives are also being investigated for their anticancer potential. The compound's unique structure may allow it to interact with cancer cell receptors or enzymes, inhibiting tumor growth. In vitro studies have shown promising results in reducing cell viability in various cancer cell lines.

The biological activity of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The imidazole ring can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation: It may bind to specific receptors involved in cellular signaling pathways, altering their activity.

- DNA Interaction: Some studies suggest that imidazole derivatives can intercalate into DNA, affecting replication and transcription processes.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of imidazole derivatives:

- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various imidazole derivatives, including those similar to our compound. Results indicated significant inhibition against Gram-positive bacteria.

- Antitumor Screening: Another study focused on the cytotoxic effects of imidazole derivatives on human cancer cell lines. The findings suggested that compounds with similar structural features exhibited selective cytotoxicity, making them potential candidates for further development as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.